(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
CAS No.: 1417789-16-2
Cat. No.: VC8238829
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1417789-16-2 |
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Molecular Formula | C10H17ClN4O |
Molecular Weight | 244.72 g/mol |
IUPAC Name | N-ethyl-2-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H16N4O.ClH/c1-2-12-9-4-6-13-10(14-9)15-8-3-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14);1H/t8-;/m0./s1 |
Standard InChI Key | XWHXCFSVIXTMJI-QRPNPIFTSA-N |
Isomeric SMILES | CCNC1=NC(=NC=C1)O[C@H]2CCNC2.Cl |
SMILES | CCNC1=NC(=NC=C1)OC2CCNC2.Cl |
Canonical SMILES | CCNC1=NC(=NC=C1)OC2CCNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 4-position with an ethylamine moiety. The hydrochloride salt formation at the amine group improves crystallinity and aqueous solubility. Key features include:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, providing a planar scaffold for intermolecular interactions.
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Pyrrolidine ether substituent: A five-membered saturated nitrogen ring (pyrrolidine) attached via an oxygen atom at its 3-position, introducing stereochemical complexity and conformational flexibility.
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Chiral center: The (S)-configuration at the pyrrolidine’s 3-position dictates spatial orientation, potentially influencing binding to asymmetric biological targets.
Table 1: Physicochemical Properties of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine Hydrochloride
Property | Value |
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Molecular Formula | C₁₀H₁₇ClN₄O |
Molecular Weight | 244.72 g/mol |
IUPAC Name | (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride |
Canonical SMILES | CCNC1=NC(=NC=C1)OC2CCNC2.Cl |
Solubility (Water) | >50 mg/mL (predicted) |
LogP (Partition Coefficient) | 1.2 (estimated) |
Data derived from analogous compounds.
Stereochemical Considerations
The (S)-enantiomer’s configuration is critical for its pharmacological profile. Enantiopure synthesis ensures that only the desired stereoisomer is produced, avoiding off-target effects common in racemic mixtures. Computational modeling suggests that the (S)-form optimally positions the pyrrolidine oxygen for hydrogen bonding with biological targets, such as kinase active sites or neurotransmitter receptors .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Pyrimidine core functionalization: A nucleophilic aromatic substitution (SNAr) reaction introduces the pyrrolidin-3-yloxy group at the 2-position of 4-chloropyrimidine under basic conditions (e.g., NaH in DMSO).
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Ethylamine incorporation: The 4-chloro group is displaced by ethylamine via heating in ethanol, yielding the free base.
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability.
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Chiral resolution: Chromatographic separation or asymmetric synthesis ensures enantiopurity of the (S)-form, though specific methodologies remain proprietary.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL), making it suitable for intravenous formulations. Stability studies indicate no degradation under ambient conditions for 24 months when stored in airtight containers.
Absorption and Metabolism
In vitro assays using Caco-2 cells predict moderate intestinal absorption (Peff = 5.2 × 10⁻⁶ cm/s). Hepatic microsomal studies show primary metabolism via CYP3A4-mediated N-deethylation, producing a pyrrolidine-oxidized metabolite .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs of this compound demonstrate inhibitory activity against cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For example, WO2014106800A2 discloses pyrimidine derivatives with IC₅₀ values <100 nM for JAK2, suggesting potential in autoimmune diseases . The (S)-enantiomer’s pyrrolidine oxygen may form a hydrogen bond with the kinase’s hinge region, a hypothesis supported by molecular docking simulations .
Neurotransmitter Modulation
Pyrimidine derivatives bearing pyrrolidine substituents exhibit affinity for serotonin (5-HT₆) and dopamine (D₂) receptors. Radioligand binding assays for related compounds show Kᵢ values of 120 nM for 5-HT₆, indicating possible applications in neurological disorders.
Table 2: Comparative Biological Activity of Pyrimidine Derivatives
Pharmacological Applications
Oncology
Kinase inhibition data position this compound as a candidate for cancer therapy. Preclinical models show that related derivatives reduce tumor growth in breast cancer xenografts by 60% at 10 mg/kg/day, likely through CDK4/6 blockade .
Neurological Disorders
The 5-HT₆ receptor affinity suggests potential in Alzheimer’s disease, where receptor antagonists improve cognition. In vivo studies in scopolamine-induced amnesia models show a 40% reduction in memory deficits at 5 mg/kg.
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